molecular formula C12H10FNO2 B6367035 2-(5-Fluoro-2-methoxyphenyl)pyridin-3-ol CAS No. 1261999-24-9

2-(5-Fluoro-2-methoxyphenyl)pyridin-3-ol

Cat. No.: B6367035
CAS No.: 1261999-24-9
M. Wt: 219.21 g/mol
InChI Key: YWWRWGRBIUCHPG-UHFFFAOYSA-N
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Description

2-(5-Fluoro-2-methoxyphenyl)pyridin-3-ol is a fluorinated pyridine derivative. Fluorinated compounds are of significant interest in various fields due to their unique chemical and biological properties. The presence of fluorine atoms in the aromatic ring often imparts enhanced stability, lipophilicity, and bioavailability, making these compounds valuable in medicinal chemistry and other scientific research areas.

Chemical Reactions Analysis

Types of Reactions

2-(5-Fluoro-2-methoxyphenyl)pyridin-3-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The nitro group in intermediates can be reduced to amines.

    Substitution: The fluorine atom can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and hydrogen gas in the presence of a palladium catalyst are often used.

    Substitution: Nucleophiles like amines and thiols can be used under basic conditions to substitute the fluorine atom.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield ketones, while reduction of nitro groups can produce amines.

Mechanism of Action

The mechanism of action of 2-(5-Fluoro-2-methoxyphenyl)pyridin-3-ol involves its interaction with specific molecular targets and pathways. The fluorine atom’s electron-withdrawing properties can influence the compound’s binding affinity to enzymes and receptors, enhancing its biological activity . The exact molecular targets and pathways depend on the specific application, such as enzyme inhibition in medicinal chemistry or receptor binding in radiopharmaceuticals.

Comparison with Similar Compounds

Similar Compounds

  • 2-Fluoropyridine
  • 2,6-Difluoropyridine
  • 5-Fluoro-2-methoxypyridine

Uniqueness

2-(5-Fluoro-2-methoxyphenyl)pyridin-3-ol is unique due to the presence of both fluorine and methoxy groups on the aromatic ring, which imparts distinct chemical and biological properties. Compared to other fluorinated pyridines, this compound offers enhanced stability and bioavailability, making it particularly valuable in medicinal and agricultural chemistry .

Properties

IUPAC Name

2-(5-fluoro-2-methoxyphenyl)pyridin-3-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10FNO2/c1-16-11-5-4-8(13)7-9(11)12-10(15)3-2-6-14-12/h2-7,15H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWWRWGRBIUCHPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)F)C2=C(C=CC=N2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10FNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00682825
Record name 2-(5-Fluoro-2-methoxyphenyl)pyridin-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00682825
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261999-24-9
Record name 2-(5-Fluoro-2-methoxyphenyl)pyridin-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00682825
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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